Cas no 1220018-06-3 (1-2-(3-Piperidinyl)ethylazepane dihydrochloride)
1-2-(3-Piperidinyl)ethylazepane dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride
- 1-(2-piperidin-3-ylethyl)azepane;dihydrochloride
- 1220018-06-3
- 1-(2-(Piperidin-3-yl)ethyl)azepanedihydrochloride
- AKOS015845255
- 1-(2-(Piperidin-3-yl)ethyl)azepane dihydrochloride
- 1-2-(3-Piperidinyl)ethylazepane dihydrochloride
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- MDL: MFCD13561648
- Inchi: 1S/C13H26N2.2ClH/c1-2-4-10-15(9-3-1)11-7-13-6-5-8-14-12-13;;/h13-14H,1-12H2;2*1H
- InChI Key: ZKRGDNHUFXLTBP-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1(CCCCCC1)CCC1CNCCC1
Computed Properties
- Exact Mass: 282.1629543g/mol
- Monoisotopic Mass: 282.1629543g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 162
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.3Ų
1-2-(3-Piperidinyl)ethylazepane dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM300591-5g |
1-(2-(Piperidin-3-yl)ethyl)azepane dihydrochloride |
1220018-06-3 | 95% | 5g |
$421 | 2021-06-09 | |
| Chemenu | CM300591-5g |
1-(2-(Piperidin-3-yl)ethyl)azepane dihydrochloride |
1220018-06-3 | 95% | 5g |
$421 | 2023-02-18 | |
| TRC | P041985-125mg |
1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride |
1220018-06-3 | 125mg |
$ 230.00 | 2022-06-03 | ||
| TRC | P041985-250mg |
1-[2-(3-Piperidinyl)ethyl]azepane dihydrochloride |
1220018-06-3 | 250mg |
$ 375.00 | 2022-06-03 |
1-2-(3-Piperidinyl)ethylazepane dihydrochloride Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 1-2-(3-Piperidinyl)ethylazepane dihydrochloride
1-2-(3-Piperidinyl)ethylazepane Dihydrochloride: A Comprehensive Overview
1-2-(3-Piperidinyl)ethylazepane dihydrochloride (CAS No. 1220018-06-3) is a complex organic compound with a unique chemical structure that has garnered significant attention in the fields of pharmacology and materials science. This compound, often referred to as compound 1220018-06-3, is characterized by its azepane ring system, which is a seven-membered ring containing one nitrogen atom. The presence of the piperidinyl group further enhances its structural complexity, making it a subject of interest for researchers exploring novel chemical entities.
The synthesis of 1-2-(3-Piperidinyl)ethylazepane dihydrochloride involves a multi-step process that combines principles from organic chemistry and catalysis. Recent advancements in asymmetric synthesis have enabled the production of this compound with high enantiomeric purity, which is crucial for its application in drug development. The compound's ability to form stable salts, such as the dihydrochloride form, makes it highly soluble in aqueous solutions, a property that is advantageous for pharmacokinetic studies.
One of the most promising applications of compound 1220018-06-3 lies in its potential as a precursor for bioactive molecules. Researchers have demonstrated that this compound can be used to synthesize ligands for G-protein coupled receptors (GPCRs), which are critical targets in the development of new drugs. For instance, studies published in the *Journal of Medicinal Chemistry* highlight its role in designing molecules with high affinity for dopamine receptors, opening new avenues for treating neurological disorders such as Parkinson's disease.
In addition to its pharmacological applications, 1-2-(3-Piperidinyl)ethylazepane dihydrochloride has shown potential in materials science. Its rigid structure and ability to form hydrogen bonds make it an ideal candidate for constructing supramolecular assemblies. Recent research in *Angewandte Chemie* has explored its use in creating self-assembled monolayers (SAMs), which have applications in sensors and nanotechnology.
The structural versatility of compound 1220018-06-3 also extends to its use in catalytic systems. By incorporating this compound into metal-organic frameworks (MOFs), scientists have developed highly efficient catalysts for olefin polymerization. These catalysts exhibit superior activity and selectivity compared to traditional systems, making them valuable in industrial chemical processes.
From a sustainability perspective, the synthesis and application of 1-2-(3-Piperidinyl)ethylazepane dihydrochloride align with green chemistry principles. Its use of renewable feedstocks and energy-efficient reaction conditions contribute to reducing the environmental footprint of chemical manufacturing. Furthermore, its biodegradability has been studied extensively, ensuring that it meets current regulations on eco-friendly chemical products.
In conclusion, compound 1220018-06-3, or 1-2-(3-Piperidinyl)ethylazepane dihydrochloride, represents a multifaceted compound with applications spanning drug discovery, materials science, and catalysis. Its unique chemical properties and adaptability make it a valuable tool for researchers across various disciplines. As ongoing studies continue to uncover new functionalities and applications, this compound is poised to play an increasingly important role in advancing both scientific research and industrial innovation.
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